4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one is a synthetic organic compound that features a bromomethyl group attached to a cyclopropyl ring, along with two fluorine atoms on a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the cyclopropyl ring, followed by the introduction of the bromomethyl group and the difluoropyrrolidin-2-one moiety. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Cyclopropyl Ring Formation: The cyclopropyl ring can be synthesized from ketones or aldehydes using reagents such as BrCN (cyanogen bromide) and Et3N (triethylamine) in the presence of a β-dicarbonyl compound.
Difluoropyrrolidin-2-one Formation: The final step involves the formation of the difluoropyrrolidin-2-one ring, which can be synthesized through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropyl and pyrrolidin-2-one rings allows for cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of fluorinated and brominated organic molecules.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The cyclopropyl and difluoropyrrolidin-2-one rings contribute to the compound’s stability and reactivity, allowing it to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Bromide: Similar in structure but lacks the difluoropyrrolidin-2-one ring.
Bromomethyl Benzoate: Contains a bromomethyl group but has a benzoate moiety instead of the cyclopropyl and difluoropyrrolidin-2-one rings.
Difluoropyrrolidinone Derivatives: Compounds with similar difluoropyrrolidinone rings but different substituents.
Uniqueness
4-(Bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one is unique due to the combination of its bromomethyl, cyclopropyl, and difluoropyrrolidin-2-one moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C8H10BrF2NO |
---|---|
Molecular Weight |
254.07 g/mol |
IUPAC Name |
4-(bromomethyl)-1-cyclopropyl-3,3-difluoropyrrolidin-2-one |
InChI |
InChI=1S/C8H10BrF2NO/c9-3-5-4-12(6-1-2-6)7(13)8(5,10)11/h5-6H,1-4H2 |
InChI Key |
RSUNTFWLEICCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(C(C2=O)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.